4-(Benzyloxy)phenyl Carbonochloridate
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Overview
Description
4-(Benzyloxy)phenyl Carbonochloridate is an organic compound with the molecular formula C14H11ClO3. It is a derivative of phenyl carbonochloridate, where a benzyloxy group is attached to the phenyl ring. This compound is primarily used in organic synthesis as a reagent for introducing the benzyloxycarbonyl (Cbz) protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzyloxy)phenyl Carbonochloridate can be synthesized through the reaction of 4-(benzyloxy)phenol with triphosgene in the presence of a base such as N-ethyl-N,N-diisopropylamine (DIPEA). The reaction is typically carried out in an anhydrous tetrahydrofuran (THF) solvent at low temperatures (0°C) and then allowed to warm to room temperature .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of phosgene gas, although hazardous, is common in the production process to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)phenyl Carbonochloridate primarily undergoes substitution reactions, particularly nucleophilic substitution, where the carbonochloridate group is replaced by a nucleophile. It can also participate in coupling reactions such as the Suzuki–Miyaura coupling .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction typically occurs under mild conditions with the presence of a base.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Major Products Formed
Nucleophilic Substitution: The major products are benzyloxycarbonyl-protected amines or alcohols.
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-(Benzyloxy)phenyl Carbonochloridate is widely used in scientific research for its role in organic synthesis. Its applications include:
Mechanism of Action
The primary mechanism of action for 4-(Benzyloxy)phenyl Carbonochloridate involves the formation of a stable benzyloxycarbonyl (Cbz) protecting group on amines. This protection suppresses the nucleophilic and basic properties of the amine, allowing for selective reactions to occur on other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
Benzyl Chloroformate:
Phenyl Carbonochloridate: A simpler analogue without the benzyloxy substitution, used in similar protecting group strategies.
Uniqueness
4-(Benzyloxy)phenyl Carbonochloridate is unique due to the presence of the benzyloxy group, which can provide additional stability and selectivity in certain synthetic applications. This makes it a valuable reagent in complex organic synthesis where selective protection and deprotection steps are required .
Properties
Molecular Formula |
C14H11ClO3 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) carbonochloridate |
InChI |
InChI=1S/C14H11ClO3/c15-14(16)18-13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
AJGFKMWQFMDKTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)Cl |
Origin of Product |
United States |
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